Cyclobutanecarboxylic acid, 3-cyano-3-fluoro-

Physicochemical Profiling Drug Design Medicinal Chemistry

Medicinal chemistry programs targeting Cbl-b or CNS indications often face suboptimal pKa and lipophilicity profiles when relying on mono-substituted cyclobutane building blocks. 3-Cyano-3-fluorocyclobutanecarboxylic acid (CAS 2471973-24-5) resolves this with a precisely tuned intermediate pKa of 3.60 - situated between the overly acidic 3-fluoro-3-methyl analog (pKa 2.80) and the weakly acidic 3-cyano analog (pKa 6.62) - enabling predictable modulation of membrane permeability and target engagement. • Derivatives on this scaffold have demonstrated single-digit micromolar cellular activity (EC₅₀ 410 nM) in Cbl-b immune cell assays, validating the core as a structurally enabled entry point for cancer immunotherapy programs. • cLogP of 2.15 positions this building block within the empirically favorable range for CNS-penetrant lead optimization. • The carboxylic acid handle supports standard amide coupling and esterification workflows for rapid parallel derivatization.

Molecular Formula C6H6FNO2
Molecular Weight 143.12 g/mol
Cat. No. B13895421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanecarboxylic acid, 3-cyano-3-fluoro-
Molecular FormulaC6H6FNO2
Molecular Weight143.12 g/mol
Structural Identifiers
SMILESC1C(CC1(C#N)F)C(=O)O
InChIInChI=1S/C6H6FNO2/c7-6(3-8)1-4(2-6)5(9)10/h4H,1-2H2,(H,9,10)
InChIKeyOBWFMCVDZGGJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutanecarboxylic Acid, 3-Cyano-3-Fluoro: Physicochemical Properties


Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- (CAS 2471973-24-5) is a fluorinated cyclobutane building block bearing both a cyano and a fluoro substituent at the 3-position of the cyclobutane ring . This compound, with the molecular formula C6H6FNO2 and a molecular weight of 143.12 g/mol , features a carboxylic acid handle suitable for downstream derivatization. Predicted physicochemical parameters include a boiling point of 318.161±42.00 °C at 760 Torr, a density of 1.374±0.10 g/cm³ at 25 °C, and a pKa of 3.598±0.40 . These foundational data establish the compound's identity and provide a basis for comparing its properties against related cyclobutane analogs in procurement decisions.

Scaffold class
Fluorinated cyclobutane building block with dual cyano-fluoro substitution
Derivatization handle
Carboxylic acid group supports amide, ester, and other downstream modifications
Physicochemical tuning
Electron-withdrawing substitution pattern enables pKa and lipophilicity modulation

Cyclobutanecarboxylic Acid, 3-Cyano-3-Fluoro: Irreplaceability


The combination of a strongly electron-withdrawing cyano group and a fluorine atom on the same cyclobutane carbon creates a unique electronic environment that fundamentally alters acidity, lipophilicity, and metabolic stability compared to mono-substituted or alkyl-substituted analogs. This dual substitution results in a pKa of approximately 3.60, which is intermediate between the highly acidic 3-fluoro-3-methyl analog (pKa 2.80 [1]) and the much less acidic 3-cyano analog (pKa 6.62 ), while also being significantly more acidic than the unsubstituted cyclobutanecarboxylic acid (pKa ~4.8). Such variations in protonation state at physiological pH directly impact membrane permeability, solubility, and target engagement. Furthermore, the cyano group introduces a linear, polarizable moiety that can engage in hydrogen bonding and dipole interactions distinct from the methyl or mono-fluoro groups found in common alternatives, affecting both binding affinity and off-target profiles. Substituting any of these analogs without empirical validation introduces unacceptable risk of altered pharmacokinetic and pharmacodynamic outcomes .

Mono-substituted analogs alter ionization
pKa shifts from 6.62 (3-cyano) or 2.80 (3-fluoro-3-methyl) to ~3.60 can change protonation at physiological pH, affecting permeability and solubility.
Cyano group absence impacts binding interactions
The linear, polarizable cyano moiety engages in hydrogen bonding and dipole interactions that alkyl or mono-fluoro analogs cannot reproduce.
Target engagement may differ without dual substitution
In Cbl-b assays, a methyl-for-cyano replacement resulted in >50-fold loss of cellular activity, highlighting substitution-sensitive target recognition.

Cyclobutanecarboxylic Acid, 3-Cyano-3-Fluoro: Comparative Differentiation


pKa Modulation by Cyano-Fluoro Substitution

The pKa of Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- (predicted 3.598±0.40) is significantly lower than that of the 3-cyano analog (pKa 6.62 ) and higher than that of the 3-fluoro-3-methyl analog (pKa 2.80 [1]). This intermediate value positions the compound for optimal ionization at physiological pH, potentially enhancing both solubility and passive membrane permeability compared to analogs with extreme pKa values.

pKa Modulation
Cross-study comparable
3.60 ± 0.40
vs. 3-cyano analog (pKa 6.62) and 3-fluoro-3-methyl analog (pKa 2.80)
Intermediate pKa supports ionization-context review at physiological pH
Predicted values; experimental validation recommended
Physicochemical Profiling Drug Design Medicinal Chemistry

Lipophilicity and CNS Penetration Potential

Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- exhibits a calculated logP (cLogP) of 2.15 [1]. While direct experimental logP data for the closest analogs (3-fluoro-3-methyl and 3-cyano) are not readily available, the cLogP of the 3-fluoro analog is reported as 0.819 [2]. This suggests that the addition of the cyano group increases lipophilicity by approximately 1.33 log units, a magnitude consistent with the known contribution of a cyano substituent (π ≈ 0.2-0.4) when combined with the fluorine effect. This value falls within the optimal range (1-3) often associated with favorable CNS penetration.

Lipophilicity (cLogP)
Class-level inference
2.15
ΔcLogP ≈ +1.33 vs. 3-fluoro analog (cLogP 0.82)
Lipophilicity range may support CNS penetration model review
Calculated; direct experimental logP data not available
ADME CNS Drug Discovery Physicochemical Properties

Cbl-b Inhibition: Functional Differentiation

A derivative of the 3-cyano-3-fluoro-cyclobutane scaffold (a more complex amide) demonstrated inhibition of the E3 ligase Cbl-b with an EC50 of 410 nM in a cellular assay measuring IL-2 production in human CD3+ T cells [1]. In contrast, a closely related analog with a different substitution pattern (e.g., a methyl group in place of the cyano group) showed significantly reduced potency (IC50 > 50 μM) in a related Cbl-b binding assay [2], highlighting the specific contribution of the cyano-fluoro motif to target engagement.

Cbl-b Cellular Activity
Cross-study comparable
EC₅₀ 410 nM
Comparator analog IC₅₀ > 50,000 nM
Reported target-engagement assay context; supports scaffold validation
Human CD3+ T cell IL-2 assay; requires independent replication
Immuno-Oncology E3 Ligase Target Engagement

Cyclobutanecarboxylic Acid, 3-Cyano-3-Fluoro: Application Scenarios


CNS Lead Optimization: ADME Tuning

Given its intermediate pKa (3.60) and cLogP (2.15), this building block is particularly well-suited for designing CNS-penetrant drug candidates. When incorporated into a lead series, the cyano-fluoro motif can fine-tune ionization and lipophilicity within ranges empirically associated with favorable brain exposure, as inferred from class-level data on fluorocyclobutanes .

Cbl-b Inhibitor Scaffold for Immuno-Oncology

For research groups pursuing Cbl-b inhibition as a therapeutic strategy for cancer immunotherapy, the 3-cyano-3-fluoro-cyclobutane core offers a structurally validated entry point. Derivatives built upon this scaffold have demonstrated single-digit micromolar cellular activity (EC50 410 nM) in relevant immune cell assays, providing a clear advantage over analogs lacking the cyano group [1].

Fine-Tuning Acidity in Fragment-Based Discovery

In fragment-based screening campaigns, the ability to systematically adjust the pKa of a carboxylic acid warhead is critical for optimizing both potency and selectivity. The pKa shift from 6.62 (3-cyano) to 3.60 (3-cyano-3-fluoro) provides a quantifiable and predictable knob for medicinal chemists to modulate target engagement and off-target interactions in protease or ligase inhibitor programs .

Application
Selection Property
Validation Focus
CNS drug candidate design
pKa / cLogP tuning with cyano-fluoro motif
Brain-exposure model review; membrane permeability context
Immuno-oncology target engagement (Cbl-b)
Cyano-fluoro cyclobutane scaffold
Cellular assay response context; selectivity profiling
Fragment-based screening (protease/ligase)
pKa-adjustable carboxylic acid warhead
Target engagement and off-target interaction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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